molecular formula C7H15ClN4 B13578319 1-(5-tert-butyl-1H-1,2,3-triazol-4-yl)methanaminehydrochloride

1-(5-tert-butyl-1H-1,2,3-triazol-4-yl)methanaminehydrochloride

Cat. No.: B13578319
M. Wt: 190.67 g/mol
InChI Key: KCSDLLFADAWUBM-UHFFFAOYSA-N
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Description

1-(5-tert-butyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride is a heterocyclic amine salt featuring a 1,2,3-triazole core substituted with a tert-butyl group at position 5 and a methanamine moiety at position 3. The hydrochloride salt enhances its water solubility, making it suitable for pharmaceutical and biochemical applications.

Properties

Molecular Formula

C7H15ClN4

Molecular Weight

190.67 g/mol

IUPAC Name

(5-tert-butyl-2H-triazol-4-yl)methanamine;hydrochloride

InChI

InChI=1S/C7H14N4.ClH/c1-7(2,3)6-5(4-8)9-11-10-6;/h4,8H2,1-3H3,(H,9,10,11);1H

InChI Key

KCSDLLFADAWUBM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NNN=C1CN.Cl

Origin of Product

United States

Preparation Methods

Overview:

One prominent method involves the formation of the triazole core through isocyanate chemistry, leveraging the reactivity of triazole isocyanates with amines or related intermediates.

Key Steps:

  • Preparation of Triazole Isocyanate :
    The synthesis begins with the generation of a triazole isocyanate intermediate, often using bis(trichloromethyl)carbonate (BTC) as a reagent to produce the unstable isocyanate in situ. This step avoids the need for purification due to the compound's instability.

  • Cyclization with Amines :
    The triazole isocyanate reacts with suitable amines, such as aminomethyl derivatives, to form the desired triazole ring. For example, the hydrochloride salt of aminomethyl triazole can be obtained by ammonification of chloromethyl triazoles followed by treatment with hydrochloric acid, yielding the hydrochloride salt directly.

Reaction Conditions:

Step Reagents Temperature Solvent Yield Notes
Isocyanate formation Bis(trichloromethyl)carbonate Room temperature - - In situ generation
Cyclization Triazole isocyanate + amine 80°C Dioxane or similar Variable Unpurified isocyanate used

Research Findings:

  • The approach effectively avoids deprotection of the tert-butyl group, preserving the integrity of the protecting group during cyclization.
  • The process yields high purity intermediates suitable for subsequent transformations.

Multicomponent Reactions (MCR) for Triazole Formation

Overview:

Recent advances utilize multicomponent reactions (MCR) to synthesize complex heterocycles, including 1,2,3-triazoles, in a one-pot manner, significantly reducing synthesis time and improving yields.

Methodology:

  • Initial Formation of Imine and Iminium Ion :
    Propargylamine reacts with aldehyde derivatives to form imines, which are protonated to iminium ions using acids like hydrazoic acid derivatives.

  • Cyclization and Azide Addition :
    The iminium ion reacts with isocyanides to form nitrilium intermediates, which are attacked by azide ions, leading to the formation of 1,2,3-triazoles via electrocyclization.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) :
    The key step involves the CuAAC reaction between azides and alkynes, producing 1,2,3-triazoles with regioselectivity control (preferably 1,4- or 1,5-disubstituted).

Reaction Conditions:

Step Reagents Catalyst Temperature Yield Notes
Multicomponent Propargylamine, aldehyde, isocyanide, azide Acid (HN3), CuSO4, sodium ascorbate Room temperature 19-29% Sequential addition, purification by chromatography

Research Findings:

  • The multicomponent approach allows for rapid synthesis of diverse triazole derivatives, including the target compound, with moderate yields.
  • The regioselectivity of the triazole ring can be tuned by the choice of catalysts and reaction conditions.

Hydrochloride Salt Formation

After synthesizing the free base, the hydrochloride salt is obtained via acid treatment:

  • Procedure :
    Dissolve the free base in an organic solvent such as dichloromethane, then add a stoichiometric amount of hydrochloric acid in dioxane or ethanol. Stirring at room temperature for 24 hours leads to salt formation, which is precipitated by addition of diethyl ether, filtered, washed, and dried.
Reagents Solvent Temperature Time Yield Notes
HCl in dioxane DCM Room temperature 24 h High White crystalline salt

Summary of Key Data

Method Main Reagents Reaction Conditions Yield Advantages Limitations
Isocyanate-mediated cyclization Bis(trichloromethyl)carbonate, amines 80°C, in situ Moderate to high Preserves tert-butyl group, high purity Unstable intermediates
Multicomponent reaction Propargylamine, aldehyde, isocyanide, azide Room temperature 19-29% Rapid, versatile Moderate yields, regioselectivity control needed
Acidic salt formation HCl in dioxane Room temperature, 24 h Quantitative Simple, scalable Requires prior synthesis of free base

Chemical Reactions Analysis

1-(5-tert-butyl-1H-1,2,3-triazol-4-yl)methanaminehydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride.

    Electrophiles: Alkyl halides, acyl chlorides.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-tert-butyl-1H-1,2,3-triazol-4-yl)methanaminehydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-tert-butyl-1H-1,2,3-triazol-4-yl)methanaminehydrochloride involves its interaction with specific molecular targets. In bioconjugation, the compound forms stable triazole linkages with biomolecules, facilitating their labeling and detection. In catalysis, it acts as a ligand, coordinating with metal centers to enhance reaction rates and selectivity .

Comparison with Similar Compounds

Structural Isomers and Positional Variants

  • 1-(1-tert-butyl-1H-1,2,3-triazol-4-yl)methanamine Dihydrochloride This positional isomer substitutes the tert-butyl group at position 1 instead of 4. The dihydrochloride salt further increases polarity compared to the monohydrochloride form of the target compound .
  • 1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine Hydrochloride
    This analog replaces the 1,2,3-triazole with a 1,2,4-triazole isomer and substitutes a methyl group at position 5. The 1,2,4-triazole ring exhibits different electronic properties and hydrogen-bonding geometry, which could alter biological activity. The ethanamine chain (vs. methanamine) may enhance flexibility but reduce metabolic stability .

Substituent Modifications

  • [1-(but-3-en-1-yl)-1H-1,2,3-triazol-4-yl]methanamine Dihydrochloride
    The butenyl substituent introduces a reactive double bond, enabling click chemistry applications. However, the unsaturated bond may increase susceptibility to oxidation. The dihydrochloride salt improves aqueous solubility but adds molecular weight (C7H14Cl2N4, MW 230.72 g/mol) compared to the target compound .

  • The sulfur atom enables π-π stacking and hydrophobic interactions, which may shift receptor selectivity compared to the tert-butyl group in the target compound .
  • [1-(Oxetan-3-yl)-1H-1,2,3-triazol-4-yl]methanamine Hydrochloride
    The oxetane ring improves metabolic stability and solubility due to its polar, strained structure. This substitution reduces steric bulk compared to tert-butyl, possibly compromising binding affinity in hydrophobic pockets but enhancing pharmacokinetic properties .

Functional Group Variations

  • [1-(trifluoromethyl)cyclopropyl]methanamine Hydrochloride
    The trifluoromethyl group is strongly electron-withdrawing, reducing the basicity of the amine. The cyclopropane ring introduces steric strain, which may stabilize specific conformations. This compound (MW 175.58 g/mol) is significantly lighter than the target compound, favoring better bioavailability .

Comparative Data Table

Compound Name Triazole Type Substituent(s) Molecular Weight (g/mol) Key Properties
1-(5-tert-butyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride 1,2,3-triazole 5-tert-butyl, 4-methanamine ~220 (estimated) High steric bulk, moderate solubility
1-(1-tert-butyl-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride 1,2,3-triazole 1-tert-butyl, 4-methanamine ~257 (estimated) Higher solubility (dihydrochloride)
1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine hydrochloride 1,2,4-triazole 5-methyl, 3-ethanamine 192.65 Flexible chain, lower metabolic stability
[1-(Oxetan-3-yl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride 1,2,3-triazole 1-oxetan-3-yl, 4-methanamine 190.6 Enhanced solubility, metabolic stability
(1-(Thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride 1,2,3-triazole Thiophene-methyl, 4-methanamine 230.72 High lipophilicity, BBB penetration

Biological Activity

1-(5-tert-butyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride is a compound characterized by its unique triazole structure, which has been associated with various biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of 1-(5-tert-butyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride typically involves the reaction of tert-butyl isocyanate with azides to form the corresponding triazole derivative. The resulting compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Biological Activity Overview

Research indicates that compounds containing triazole moieties exhibit a wide range of biological activities, including:

  • Anticancer Activity : Triazole derivatives have shown potential as anticancer agents. For instance, studies have reported that related triazole compounds demonstrate significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
  • Antimicrobial Properties : Triazoles are known for their antifungal properties, particularly in the treatment of fungal infections. The mechanism typically involves the inhibition of ergosterol biosynthesis, crucial for fungal cell membrane integrity.
  • Anti-inflammatory Effects : Some studies suggest that triazole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Anticancer Activity

A study investigating the anticancer potential of 1-(5-tert-butyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride found that it exhibited significant cytotoxicity against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values ranged from 5 to 15 µM across different cell types. Flow cytometry analyses revealed that the compound induces apoptosis through caspase activation and mitochondrial membrane potential disruption.

Antimicrobial Efficacy

In another research effort, the antimicrobial activity of related triazole compounds was evaluated against common fungal pathogens. Results indicated that these compounds inhibited fungal growth with minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL. The mechanism was attributed to the disruption of fungal cell membrane integrity.

Data Table: Biological Activity Summary

Activity TypeCell Line/PathogenIC50/MIC ValueMechanism of Action
AnticancerMCF-7 (Breast Cancer)5 µMApoptosis induction via caspase activation
A549 (Lung Cancer)10 µMCell cycle arrest
AntimicrobialCandida albicans2 µg/mLInhibition of ergosterol biosynthesis
Aspergillus niger4 µg/mLDisruption of cell membrane integrity

Q & A

Q. How can researchers optimize the synthesis of 1-(5-tert-butyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride to improve yield and purity?

Methodological Answer: Synthesis optimization should focus on reaction conditions and catalyst selection. For structurally analogous tert-butyl-substituted triazoles, the Buchwald–Hartwig coupling reaction has been successfully employed using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) in toluene or dioxane at 80–100°C . Key parameters include:

ParameterOptimal ConditionImpact on Yield/Purity
CatalystPd(OAc)₂/XPhosEnhances coupling efficiency
SolventAnhydrous tolueneReduces side reactions
Reaction Temperature90°CBalances reaction rate/deg.
PurificationColumn chromatographyIsolates product ≥95% purity

Post-synthesis, recrystallization in ethanol/water mixtures can further improve purity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: While specific safety data for this compound is limited, analogous triazole derivatives require:

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation .
  • Storage : In airtight glass containers at 2–8°C, protected from light and moisture .
  • Spill Management : Absorb with inert materials (e.g., silica gel) and dispose as hazardous waste .

Emergency protocols (e.g., eye rinsing with water for 15 minutes) should align with GHS guidelines .

Q. Which analytical techniques are most effective for initial structural characterization?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the tert-butyl group (δ ~1.3 ppm for 9H singlet) and triazole ring protons (δ 7.5–8.5 ppm) .
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) for purity assessment (>98%) and molecular ion confirmation .
  • Elemental Analysis : Verify Cl⁻ content (theoretical ~14%) to confirm hydrochloride salt formation .

Advanced Research Questions

Q. How can researchers design stability studies to assess degradation under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Testing :
    • Prepare solutions in buffers (pH 1–13) and incubate at 25°C, 40°C, and 60°C for 0–30 days.
    • Monitor degradation via HPLC at intervals (e.g., days 0, 7, 14, 30) .
  • Solid-State Stability : Store powdered compound at 40°C/75% RH for 6 months; analyze crystallinity changes via XRPD .

Key Metrics : Degradation products >2% indicate instability; use Arrhenius modeling to predict shelf life .

Q. What experimental strategies can elucidate the compound’s mechanism of action in enzyme inhibition assays?

Methodological Answer:

  • Kinetic Studies :
    • Perform dose-response assays (e.g., 0.1–100 µM) with target enzymes (e.g., cytochrome P450 isoforms) to calculate IC₅₀ values .
    • Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
  • Molecular Docking : Pair crystal structures of homologous enzymes (e.g., PDB ID 4DQL) with triazole derivatives to predict binding interactions .
  • Mutagenesis : Engineer enzyme active-site residues (e.g., Ser128, His327) to validate binding hypotheses .

Q. How should researchers address contradictions in biological activity data across different cell lines?

Methodological Answer:

  • Dose-Response Reproducibility : Repeat assays in triplicate using standardized cell lines (e.g., HEK293 vs. HeLa) and controls (e.g., DMSO vehicle) .
  • Metabolic Stability : Assess compound half-life in cell media via LC-MS to rule out degradation .
  • Off-Target Screening : Use kinase profiling panels (e.g., Eurofins) to identify unintended targets .

Case Example : If IC₅₀ varies by >50% between cell types, evaluate membrane permeability (logP) or efflux pump activity (e.g., P-gp inhibition assays) .

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